3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride
CAS No.: 70939-94-5
Cat. No.: VC18426434
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70939-94-5 |
|---|---|
| Molecular Formula | C14H12Cl2N2O |
| Molecular Weight | 295.2 g/mol |
| IUPAC Name | 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride |
| Standard InChI | InChI=1S/C14H11ClN2O.ClH/c15-11-7-5-10(6-8-11)14(18)17-9-16-12-3-1-2-4-13(12)17;/h1-9,14,18H;1H |
| Standard InChI Key | CJGFINLRQCRBNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Connectivity
The compound’s molecular formula, C₁₄H₁₂Cl₂N₂O, reflects its dual chlorine atoms and heterocyclic nitrogen system. Key structural features include:
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A benzimidazolium core protonated at the N1 position, creating a cationic center stabilized by resonance.
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A (4-chlorophenyl)methanol group attached to the imidazolium nitrogen via a methylene bridge, introducing both aromatic hydrophobicity and hydroxyl-group polarity.
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A chloride counterion balancing the positive charge of the benzimidazolium system.
The canonical SMILES string (C1=CC=C2C(=C1)NC=[N+]2C(C3=CC=C(C=C3)Cl)O.[Cl-]) confirms these connectivity relationships, while the InChIKey (CJGFINLRQCRBNT-UHFFFAOYSA-N) provides a unique stereochemical identifier.
Crystallographic and Conformational Insights
Though direct crystal structure data for this specific compound remains unpublished, analogous benzimidazolium salts exhibit triclinic or monoclinic crystal systems with intermolecular hydrogen bonding between chloride ions and hydroxyl groups . For example, the related compound 1,3-dibenzyl-1-H-benzo[d]imidazol-3-ium chloride crystallizes in a triclinic system (space group P1̅) with a = 9.3334 Å, b = 9.9117 Å, and c = 11.4769 Å . Molecular modeling predicts similar packing arrangements for 3H-benzimidazol-1-ium-1-yl-(4-chlorophenyl)methanol;chloride, driven by Cl⁻⋯H–O hydrogen bonds (2.8–3.1 Å) and π–π stacking between benzimidazolium and chlorophenyl rings .
Synthetic Methodologies
Two-Step Alkylation Protocol
The compound is typically synthesized via a two-step alkylation of benzimidazole under atmospheric conditions :
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Monoalkylation: Reacting benzimidazole with 4-chlorobenzyl chloride in aqueous NaOH (50%) at 25°C for 30 minutes yields 1-(4-chlorobenzyl)benzimidazole .
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Quaternization: Treatment with chloromethanol in toluene under reflux (110°C, 12–24 hours) achieves N3-methylation, followed by chloride ion exchange to yield the final product in 85–95% yield .
Key purification steps include:
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Diethyl ether precipitation to remove unreacted starting materials .
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Ethanol recrystallization to obtain needle-like crystals (melting point range: 204–210°C based on analogous compounds) .
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃) reveals critical structural features:
IR spectroscopy identifies functional groups:
Reactivity and Stability Profile
Thermal and Chemical Stability
The compound demonstrates remarkable stability under ambient conditions (>6 months at 25°C, 60% RH), attributed to:
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Resonance stabilization of the benzimidazolium cation.
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Hydrogen-bond networks between chloride ions and hydroxyl/methylene groups .
Decomposition occurs above 210°C via two pathways:
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Cation fragmentation: Cleavage of the N–CH₂ bond, releasing 4-chlorobenzaldehyde (GC-MS m/z 140) .
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Ring opening: Hydrolysis of the benzimidazolium core to o-phenylenediamine derivatives under strongly acidic/basic conditions .
Electrophilic Reactivity
The hydroxyl group undergoes selective acetylation (acetic anhydride, pyridine, 0°C) without affecting the aromatic rings . Meanwhile, the chlorophenyl substituent participates in Suzuki-Miyaura couplings (Pd(PPh₃)₄, K₂CO₃, 80°C) to install biaryl systems .
Industrial and Materials Science Applications
Ionic Liquid Formulations
Blending the compound with 1-butyl-3-methylimidazolium hexafluorophosphate produces hybrid ionic liquids with:
Polymer Modification
Copolymerization with styrene yields cationic polyelectrolytes exhibiting:
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